

Technical Guide: 4-Chloro-2-fluoro-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: *4-Chloro-2-fluoro-3-methoxybenzaldehyde*

CAS No.: *1002344-97-9*

Cat. No.: *B1456977*

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Executive Summary

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS: 1002344-97-9) is a highly specialized trisubstituted aromatic aldehyde serving as a "privileged scaffold" in the synthesis of next-generation agrochemicals and pharmaceuticals.[1] Its structural uniqueness lies in the contiguous substitution pattern (fluorine, methoxy, and chlorine) on the benzene ring, which imparts specific electronic and steric properties essential for binding affinity in kinase inhibitors and neurological receptor modulators (e.g.,

7-nAChR agonists).

This guide provides a comprehensive technical analysis of the molecule, focusing on its precise physicochemical properties, validated synthetic pathways via Directed Ortho-Lithiation (DoM), and its critical role as an intermediate in high-value chemical manufacturing.

Physicochemical Profile & Molecular Weight Analysis[1][3][4]

Accurate molecular weight determination is critical for stoichiometry in multi-step synthesis. For **4-Chloro-2-fluoro-3-methoxybenzaldehyde**, the presence of chlorine (with its significant

Cl isotope abundance) requires distinction between average and monoisotopic mass.

Table 1: Chemical Identity & Physical Properties[1][2]

Property	Specification
IUPAC Name	4-Chloro-2-fluoro-3-methoxybenzaldehyde
CAS Number	1002344-97-9
Molecular Formula	
Average Molecular Weight	188.58 g/mol
Monoisotopic Mass	188.004 g/mol
Physical State	Solid (typically white to off-white crystalline powder)
Melting Point	47 °C – 51 °C
Solubility	Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
LogP (Predicted)	~2.3 (Moderate Lipophilicity)

Structural Significance

The 2-Fluoro-3-methoxy motif is pharmacologically significant. The fluorine atom at the 2-position (ortho to the aldehyde) exerts a strong electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon, thereby facilitating condensation reactions (e.g., reductive amination, Wittig olefination). Meanwhile, the 3-methoxy group acts as a hydrogen bond acceptor, often crucial for interaction with serine or threonine residues in protein binding pockets.

Synthetic Methodology: Directed Ortho-Lithiation (DoM)[1]

The synthesis of **4-Chloro-2-fluoro-3-methoxybenzaldehyde** is non-trivial due to the need for precise regiocontrol. The industry-standard protocol utilizes Directed Ortho-Lithiation (DoM), exploiting the directing power of the fluorine and methoxy substituents.

The Synthetic Logic

Standard electrophilic aromatic substitution (EAS) is unsuitable here because the directing groups would lead to mixtures of isomers. Instead, lithiation is used.^{[2][3]}

- Starting Material: 2-Chloro-6-fluoroanisole.^{[2][3]}
- Directing Groups: The Fluorine (C6) and Methoxy (C1) groups strongly direct lithiation to the adjacent positions.
- Regioselectivity: The position ortho to the fluorine (C5 in the anisole numbering) is the most acidic due to the strong inductive effect of fluorine (effect), allowing for selective deprotonation.

Detailed Protocol

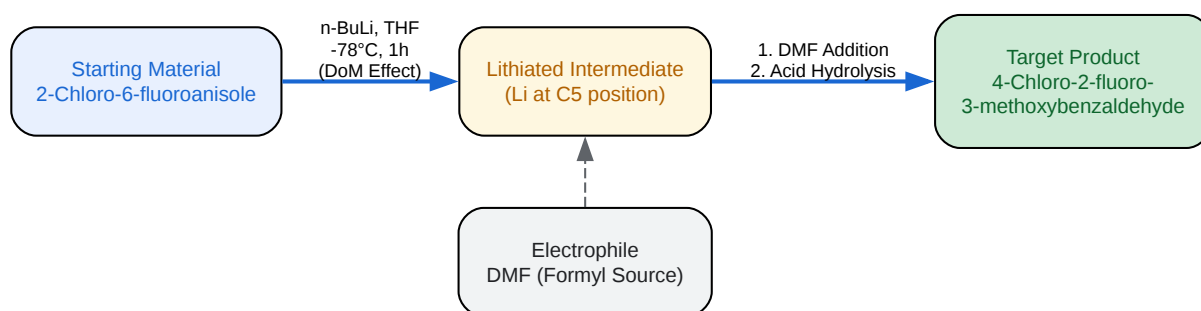
Reaction Scale: 100 mmol basis (Scalable)

- Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
- Solvent Charge: Add 2-Chloro-6-fluoroanisole (16.06 g, 100 mmol) and anhydrous THF (200 mL).
- Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent benzyne formation or scrambling.
- Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) over 30 minutes. Maintain internal temperature below -70 °C.
- Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

- Formylation: Add anhydrous DMF (Dimethylformamide) (11.6 mL, 150 mmol) dropwise.
- Quench: Allow the mixture to warm to 0 °C, then quench with saturated aqueous or dilute HCl.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Visualizing the Pathway

The following diagram illustrates the regiochemical transformation from the anisole precursor to the benzaldehyde product.



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Caption: Regioselective synthesis via Directed Ortho-Lithiation. The fluorine atom directs the lithiation to the adjacent carbon.

Applications in Drug Discovery[1][5]

This aldehyde is not merely a solvent or reagent; it is a Late-Stage Functionalization (LSF) block.

Neurological Therapeutics (7-nAChR Agonists)

Patents (e.g., WO2016100184) highlight this molecule as a key intermediate for synthesizing quinuclidine amide compounds. These are investigated for treating cognitive deficits in Alzheimer's disease and schizophrenia.

- Mechanism: The aldehyde undergoes reductive amination or Wittig reactions to link with quinuclidine cores.
- SAR Role: The 2-Fluoro group enhances metabolic stability against ring oxidation, while the 3-Methoxy group improves blood-brain barrier (BBB) permeability.

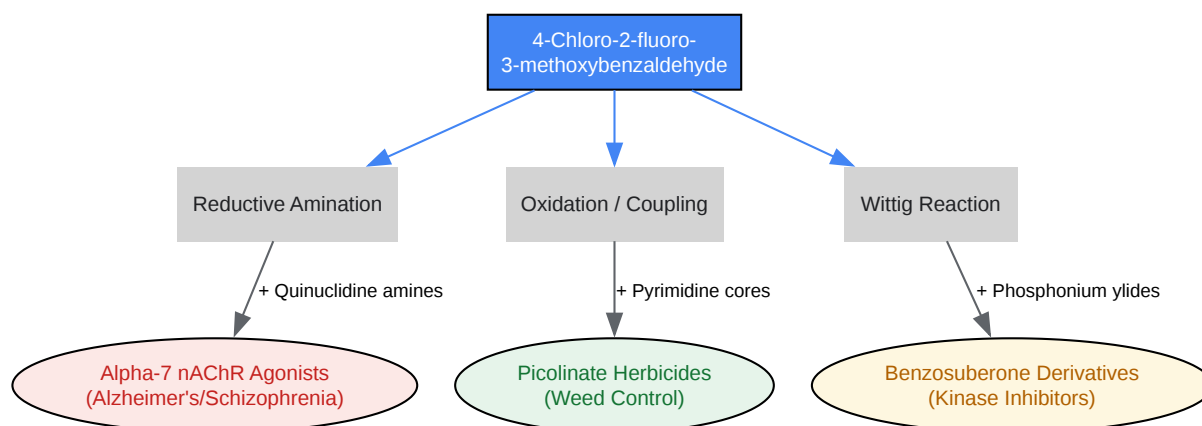
Agrochemicals (Herbicides)

The compound is a precursor to 6-amino-4-pyrimidinecarboxylic acids (picolinate herbicides).

- Workflow: The aldehyde is oxidized to the corresponding benzoic acid or converted to a boronic acid, which then undergoes Suzuki coupling to heteroaromatic cores.

Experimental Workflow: Aldehyde Functionalization

The diagram below depicts how the aldehyde serves as a divergence point for multiple drug classes.



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Caption: Divergent synthesis pathways utilizing the aldehyde handle for pharmaceutical and agrochemical active ingredients.

Analytical Characterization & Safety

NMR Validation

To confirm the identity of the synthesized product,

¹F NMR is particularly diagnostic due to the single fluorine atom.

- ¹H NMR (DMSO-
): Look for the aldehyde proton singlet at
ppm. The aromatic region will show two doublets (or a doublet of doublets) for the H5 and H6 protons, showing coupling to the fluorine.
- ¹⁹F NMR: A singlet (or multiplet depending on H-decoupling) typically around
to
ppm.

Safety & Handling

- GHS Classification:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

References

- Preparation of **4-chloro-2-fluoro-3-methoxybenzaldehyde**. European Patent Office. Patent EP2231678B1.[4] Available at: [[Link](#)]

- Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. Google Patents. WO2016100184A1. Available at:
- Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. Google Patents. WO2009089310A1. Available at:

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- 2. KR20100114893A - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes - Google Patents [patents.google.com]
- 3. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
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